(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethoxy group and a methylthio group attached to a phenyl ringThe presence of the trifluoromethoxy group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a phenylboronic acid derivative using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible-light-promoted conditions . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents .
Industrial Production Methods
Industrial production of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethoxy group is generally resistant to reduction, but the phenyl ring can undergo hydrogenation under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the boronic acid moiety can form reversible covalent bonds with active site residues, such as serine or threonine, in enzymes . This dual functionality allows the compound to modulate enzyme activity and inhibit specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl ethers: Known for their increased stability and lipophilicity.
Trifluoromethylpyridine: Important in the development of agrochemical and pharmaceutical compounds.
Uniqueness
(3-(Methylthio)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the combination of the trifluoromethoxy and methylthio groups on the phenyl ring, along with the boronic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced metabolic stability and the ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C8H8BF3O3S |
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Molecular Weight |
252.02 g/mol |
IUPAC Name |
[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H8BF3O3S/c1-16-7-3-5(9(13)14)2-6(4-7)15-8(10,11)12/h2-4,13-14H,1H3 |
InChI Key |
KCYLBMKRPHPLCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)SC)OC(F)(F)F)(O)O |
Origin of Product |
United States |
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